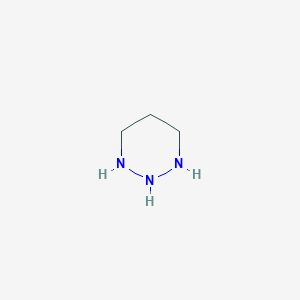
3,16,19-Trihydroxy-5-androsten-17-one
Übersicht
Beschreibung
3,16,19-Trihydroxy-5-androsten-17-one is a steroid compound that belongs to the class of androstane derivatives It is characterized by the presence of three hydroxyl groups at positions 3, 16, and 19 on the androstane skeleton
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,16,19-Trihydroxy-5-androsten-17-one typically involves the hydroxylation of dehydroepiandrosterone (DHEA). The process can be catalyzed by various microorganisms, such as Colletotrichum lini, Gibberella zeae, and Fusarium oxysporum . The hydroxylation occurs at the 3, 16, and 19 positions of the androstane skeleton.
Reaction Conditions:
Microbial Catalysis: The biotransformation process is carried out in a culture medium containing glucose, yeast extract, corn steep liquor, and ferrous sulfate.
Co-solvents: The addition of co-solvents such as Tween 80 can enhance the solubility of the substrate and improve the yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fermentation processes using optimized microbial strains. The use of genome shuffling techniques has been employed to improve the yield and efficiency of the biotransformation process .
Analyse Chemischer Reaktionen
Types of Reactions
3,16,19-Trihydroxy-5-androsten-17-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3,16,19-Trihydroxy-5-androsten-17-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various steroidal drugs and hormones.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Industry: The compound is utilized in the production of pharmaceuticals and as a starting material for the synthesis of other bioactive steroids.
Wirkmechanismus
The mechanism of action of 3,16,19-Trihydroxy-5-androsten-17-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with steroid hormone receptors, influencing gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3β,7α,15α-Trihydroxy-5-androsten-17-one: This compound is similar in structure but has hydroxyl groups at different positions.
3β,16α-Dihydroxy-5-androsten-17-one: Another similar compound with hydroxyl groups at the 3 and 16 positions.
Uniqueness
3,16,19-Trihydroxy-5-androsten-17-one is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicine and research.
Eigenschaften
IUPAC Name |
(3S,8R,9S,10S,13S,14S,16R)-3,16-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-18-6-5-14-13(15(18)9-16(22)17(18)23)3-2-11-8-12(21)4-7-19(11,14)10-20/h2,12-16,20-22H,3-10H2,1H3/t12-,13+,14-,15-,16+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFZPRAMJKYZNI-PMIQAHKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)O)CC=C4C3(CCC(C4)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CC=C4[C@@]3(CC[C@@H](C4)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23457-40-1 | |
| Record name | 3,16,19-Trihydroxy-5-androsten-17-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023457401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-[(E)-3-(1-benzofuran-2-yl)-3-oxoprop-1-enyl]phenyl] benzoate](/img/structure/B1256145.png)

![N-[(4-fluorophenyl)methyl]-2-[3-oxo-6-(1-piperidinylsulfonyl)-1,4-benzoxazin-4-yl]acetamide](/img/structure/B1256148.png)






![2-amino-N-[3-methoxy-5-[oxo-[3-(trifluoromethyl)anilino]methyl]phenyl]-4-pyridinecarboxamide](/img/structure/B1256160.png)
![3-(4-methylphenyl)-5-oxo-N-propyl-8-thiazolo[2,3-b]quinazolinecarboxamide](/img/structure/B1256161.png)
